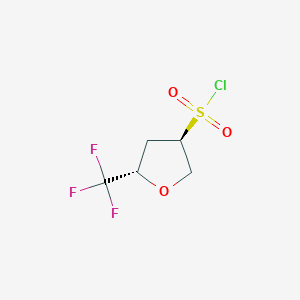![molecular formula C18H21NO4 B2683066 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one CAS No. 2097866-98-1](/img/structure/B2683066.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is commonly referred to as BDP, and it is a potent and selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin.
Scientific Research Applications
Heterocyclic Compound Synthesis
A foundational aspect of the research on this compound involves the synthesis of novel heterocyclic systems. Singh and Singh (2004) described a sequence of reactions starting from benzoin-α-oxime to produce various heterocyclic systems including dioxazines and dioxazepines, highlighting the chemical versatility and potential for creating complex molecular structures (Singh & Singh, 2004).
Antidepressant Research
Research on derivatives closely related to the specified compound has explored their potential in antidepressant activity. Takeuchi et al. (2003) discovered a series of compounds with dual activities as 5-HT1A receptor antagonists and serotonin reuptake inhibitors, suggesting a potential pathway for developing new antidepressants beyond the current SSRIs (Takeuchi et al., 2003).
Catalytic Applications
The research by Khorami and Shaterian (2014) on the use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable solid acid catalyst for the preparation of certain heterocyclic compounds underlines the utility of related structures in catalyzing organic reactions, offering a green, efficient method for synthesizing complex organic molecules (Khorami & Shaterian, 2014).
Electrochemical Activity
Lu et al. (2014) studied the electrochemical polymerization of pyrrole containing a TEMPO side chain, demonstrating the electrocatalytic activity of the resultant polymer for benzyl alcohol oxidation. This research opens avenues for the use of related compounds in electrochemical applications and as catalysts in organic synthesis (Lu et al., 2014).
Anticancer Activity
Haridevamuthu et al. (2023) investigated sulfur-containing heterocyclic analogs for their selectivity towards laryngeal cancer cells. They found that certain hydroxyl-containing analogs show promising antiproliferative activity, suggesting a potential therapeutic application against cancer (Haridevamuthu et al., 2023).
Antimicrobial Properties
Mandala et al. (2013) synthesized novel compounds and tested their in vitro antimicrobial activity, demonstrating significant antibacterial and antifungal effects. These findings indicate the potential of such compounds for developing new antimicrobial agents (Mandala et al., 2013).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(23-15-4-5-16-17(10-15)22-11-21-16)18(20)19-8-6-14(7-9-19)13-2-3-13/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPFAPWCNJWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)
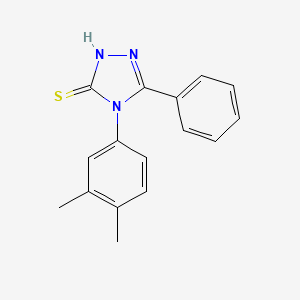
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)
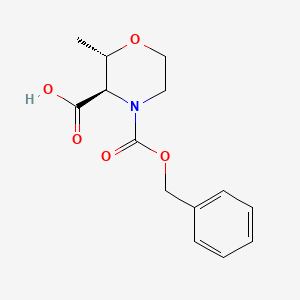
![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)


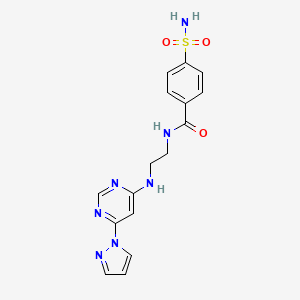
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)
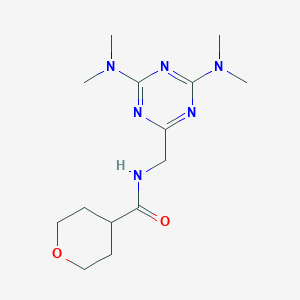


![2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B2683005.png)
